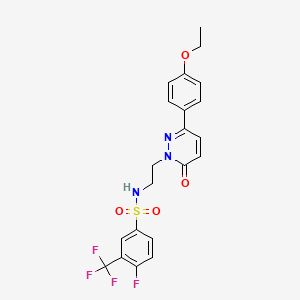
1-Benzyl-3,3-dimethylpiperidin-4-amine
Vue d'ensemble
Description
1-Benzyl-3,3-dimethylpiperidin-4-amine is a chemical compound used as a reagent in the preparation of Janus tyrosine kinase inhibitors for the treatment of autoimmune diseases . It can also be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development processes and chemical production processes .
Molecular Structure Analysis
The molecular formula of this compound is C14H22N2 . The molecular weight is 218.34 g/mol . The InChI string representation of its structure isInChI=1S/C14H22N2/c1-14(2)11-16(9-8-13(14)15)10-12-6-4-3-5-7-12/h3-7,13H,8-11,15H2,1-2H3 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 218.34 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 2 . The exact mass is 218.178298710 g/mol and the monoisotopic mass is also 218.178298710 g/mol . The topological polar surface area is 29.3 Ų . The heavy atom count is 16 .Applications De Recherche Scientifique
Synthesis and Characterization of Materials Research has highlighted the synthesis of polymers and compounds that demonstrate significant potential in material science. For instance, poly(β-aminoesters) synthesized via the addition of secondary amines to bis(acrylate ester) were investigated for their hydrolytic degradation and non-cytotoxic nature, making them promising for synthetic transfection vector applications (Lynn & Langer, 2000). Similarly, the electronic structure of π-conjugated redox systems with borane/borataalkene end groups was studied, providing insights into their potential electronic applications (Fiedler et al., 1996).
Understanding Molecular Interactions Research on the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions explored the "amino conjugation effect," shedding light on molecular interactions and the impact of structural modifications on fluorescence properties (Yang, Chiou, & Liau, 2002). Another study used phenyl cations as probes to establish electrophilicity-nucleophilicity relations, contributing to our understanding of reaction mechanisms and rates (Dichiarante, Fagnoni, & Albini, 2008).
Biological Activities and Applications The potential biological activities of compounds related to "1-Benzyl-3,3-dimethylpiperidin-4-amine" have also been explored. For example, the study of amide formation by carbodiimide in aqueous media highlights the biochemical relevance and applications in bioconjugation (Nakajima & Ikada, 1995). Additionally, the enhanced corrosion resistance of mild steel in acidic solutions by trace amounts of benzothiazole derivatives, including a compound similar to "this compound," showcases the application in materials protection (Salarvand et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
1-benzyl-3,3-dimethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-14(2)11-16(9-8-13(14)15)10-12-6-4-3-5-7-12/h3-7,13H,8-11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWUAMLORPBSTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1N)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2961204.png)
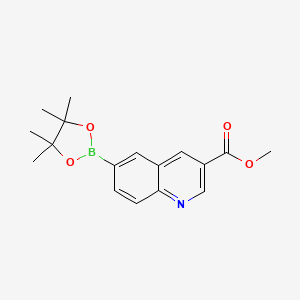
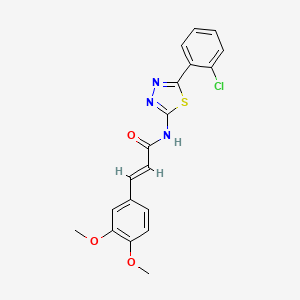
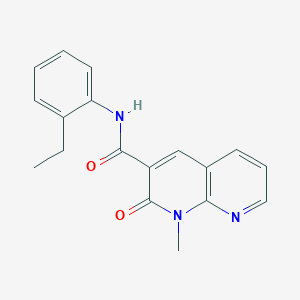
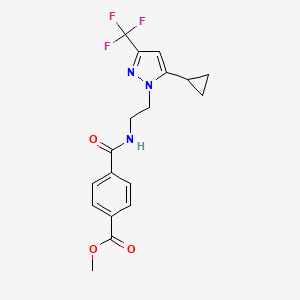
![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(2-fluorophenyl)acetamide](/img/structure/B2961210.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2961211.png)
![N-(3-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2961213.png)
![Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2961217.png)

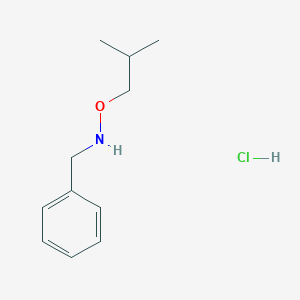

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2961224.png)
